molecular formula C30H20BrN B12827686 2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-9-phenyl-9H-carbazole

2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-9-phenyl-9H-carbazole

Cat. No.: B12827686
M. Wt: 474.4 g/mol
InChI Key: QGKMXTZNJGUOMW-UHFFFAOYSA-N
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Description

2-(4’-Bromo-[1,1’-biphenyl]-4-yl)-9-phenyl-9H-carbazole is a complex organic compound that features a brominated biphenyl group attached to a carbazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4’-Bromo-[1,1’-biphenyl]-4-yl)-9-phenyl-9H-carbazole typically involves multiple steps, including the bromination of biphenyl and subsequent coupling reactions. One common method involves the bromination of biphenyl using bromine in the presence of a catalyst such as iron or aluminum chloride. The brominated biphenyl is then coupled with a carbazole derivative through a palladium-catalyzed Suzuki coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4’-Bromo-[1,1’-biphenyl]-4-yl)-9-phenyl-9H-carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Scientific Research Applications

2-(4’-Bromo-[1,1’-biphenyl]-4-yl)-9-phenyl-9H-carbazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4’-Bromo-[1,1’-biphenyl]-4-yl)-9-phenyl-9H-carbazole involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with cellular proteins and enzymes, leading to alterations in cellular processes. The brominated biphenyl group can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4’-Bromo-[1,1’-biphenyl]-4-yl)-9-phenyl-9H-carbazole is unique due to its combination of a brominated biphenyl group and a carbazole core. This structure imparts distinct electronic and photophysical properties, making it valuable in applications such as organic electronics and materials science .

Properties

Molecular Formula

C30H20BrN

Molecular Weight

474.4 g/mol

IUPAC Name

2-[4-(4-bromophenyl)phenyl]-9-phenylcarbazole

InChI

InChI=1S/C30H20BrN/c31-25-17-14-22(15-18-25)21-10-12-23(13-11-21)24-16-19-28-27-8-4-5-9-29(27)32(30(28)20-24)26-6-2-1-3-7-26/h1-20H

InChI Key

QGKMXTZNJGUOMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C=C(C=C4)C5=CC=C(C=C5)C6=CC=C(C=C6)Br

Origin of Product

United States

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